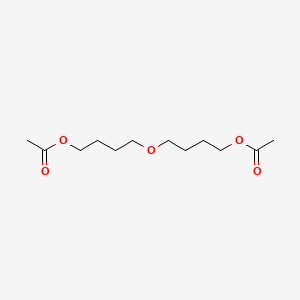
4,4'-Oxydibutyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxydibutyl diacetate: is an organic compound with the molecular formula C12H22O5 . It is characterized by the presence of two ester groups and an ether linkage within its structure. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Oxydibutyl diacetate can be synthesized through the esterification of 4,4’-oxydibutanol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Oxydibutyl diacetate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Oxydibutyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce 4,4’-oxydibutanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 4,4’-oxydibutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4,4’-Oxydibutyl diacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of 4,4’-Oxydibutyl diacetate primarily involves its ester and ether linkages. In biological systems, esterases can hydrolyze the ester bonds, releasing 4,4’-oxydibutanol and acetic acid. The ether linkage provides stability to the molecule, making it resistant to certain chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis .
Comparison with Similar Compounds
4,4’-Oxydibutanol: The alcohol precursor used in the synthesis of 4,4’-Oxydibutyl diacetate.
Diethyl ether: Another compound with an ether linkage but different functional groups.
Butyl acetate: A similar ester compound but with a different structure.
Uniqueness: 4,4’-Oxydibutyl diacetate is unique due to its combination of ester and ether functionalities, which provide it with distinct chemical properties. Its ability to undergo hydrolysis and other reactions makes it versatile for various applications in research and industry .
Properties
CAS No. |
928-88-1 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(4-acetyloxybutoxy)butyl acetate |
InChI |
InChI=1S/C12H22O5/c1-11(13)16-9-5-3-7-15-8-4-6-10-17-12(2)14/h3-10H2,1-2H3 |
InChI Key |
BEGLYILTWSHMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCOCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


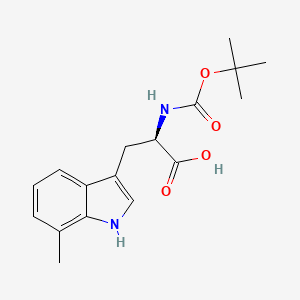


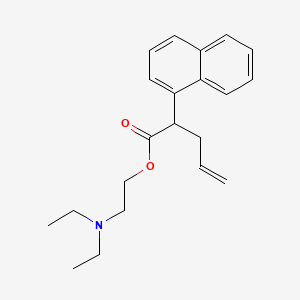
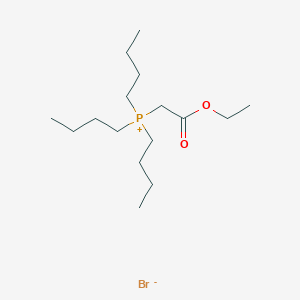
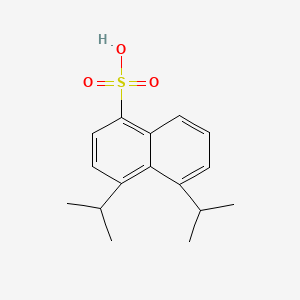
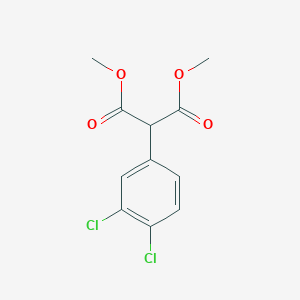
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
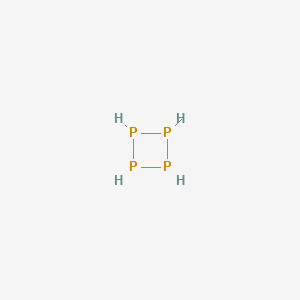

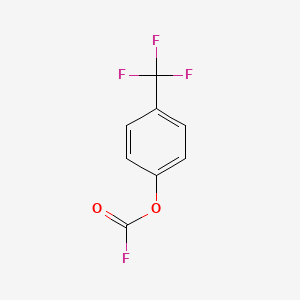
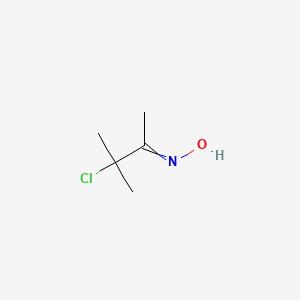
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
